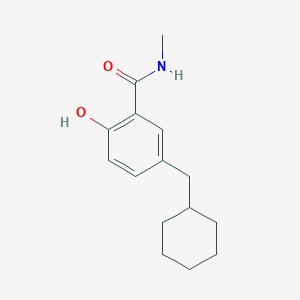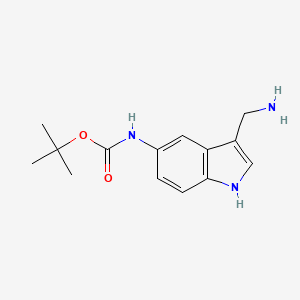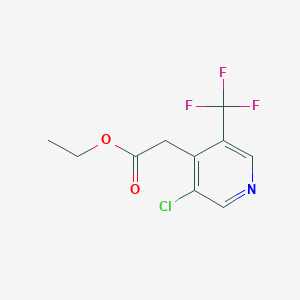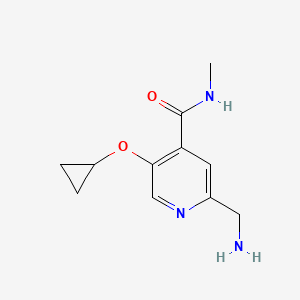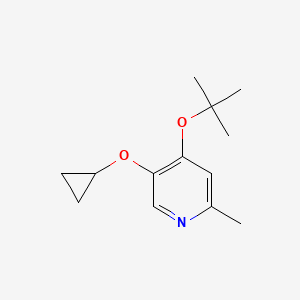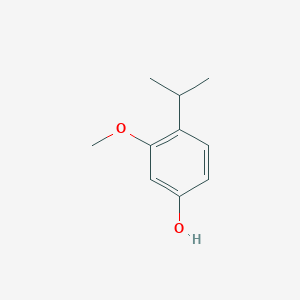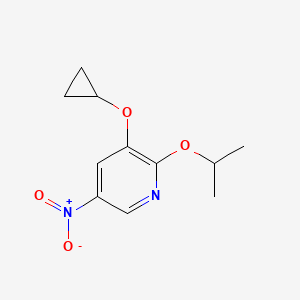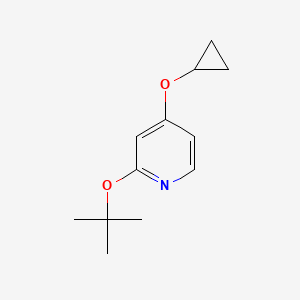
3-(Aminomethyl)-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-ethylphenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with an aminomethyl group at the 3-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: 2-ethylphenol, formaldehyde, ammonia.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The reaction mixture is heated to a temperature of around 60-80°C for several hours, allowing the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenol: Lacks the ethyl group at the 2-position, leading to different chemical properties and reactivity.
2-(Aminomethyl)phenol: The position of the aminomethyl group is different, affecting its interaction with other molecules.
4-(Aminomethyl)phenol: The aminomethyl group is at the 4-position, resulting in distinct chemical behavior.
Uniqueness
3-(Aminomethyl)-2-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(aminomethyl)-2-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
HAZAVUFSKYTDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


